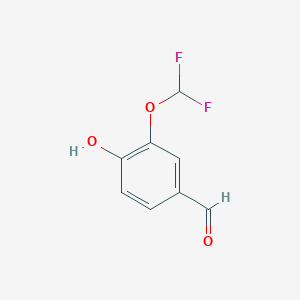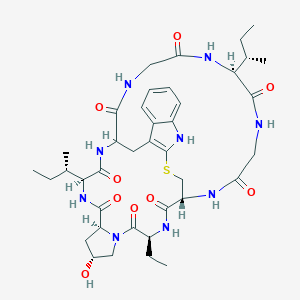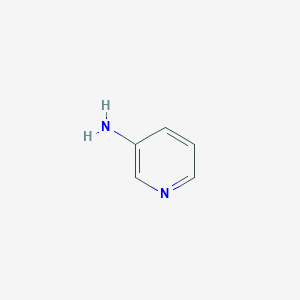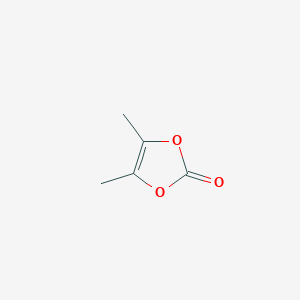
4,5-Diméthyl-1,3-dioxol-2-one
Vue d'ensemble
Description
4,5-Dimethyl-1,3-dioxol-2-one is a cyclic carbonate compound with the molecular formula C5H6O3. It is a derivative of dioxolanone and is known for its applications in various chemical processes and industries. This compound is particularly significant due to its role as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4,5-Dimethyl-1,3-dioxol-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Plays a role in the modification of biologically active molecules.
Medicine: Used in the preparation of synthetic chemotherapeutic antibiotics such as Prulifloxacin.
Mécanisme D'action
Target of Action
4,5-Dimethyl-1,3-dioxol-2-one (DMD2O) is a simple derivative of vinylene carbonate . It has been used as a key component of non-aqueous electrolyte blends for advanced lithium-ion batteries . It is also an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Therefore, the primary targets of DMD2O are the anode and cathode in lithium-ion batteries, and various pro-drugs in pharmaceutical applications.
Mode of Action
In lithium-ion batteries, DMD2O assists in forming better solid electrolyte interfaces (SEIs) on the anode and cathode . The formation of these interfaces significantly impacts the cycle life, power capacity, and safety of the batteries . In pharmaceutical applications, DMD2O is used as a raw material for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is a modifying agent for different pro-drugs.
Biochemical Pathways
It is known that dmd2o plays a crucial role in the formation of seis in lithium-ion batteries . These interfaces are essential for the efficient operation of the batteries. In the pharmaceutical industry, DMD2O is involved in the synthesis of various pro-drugs .
Result of Action
In lithium-ion batteries, the use of DMD2O as an electrolyte additive results in better capacity retention . This improved performance is attributed to the assistance of DMD2O in forming better SEIs on the anode and cathode . In the pharmaceutical industry, DMD2O helps in the synthesis of various pro-drugs .
Action Environment
The action of DMD2O can be influenced by various environmental factors. For instance, in the context of lithium-ion batteries, the performance of DMD2O as an electrolyte additive can be affected by factors such as the composition of the electrolyte and the cooling rate . In the pharmaceutical industry, the efficiency of DMD2O in pro-drug synthesis could be influenced by factors such as the presence of other chemicals and the reaction conditions .
Analyse Biochimique
Biochemical Properties
4,5-Dimethyl-1,3-dioxol-2-one plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with several enzymes and proteins, facilitating the modification of drugs and other bioactive molecules. For instance, it is used in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which serves as a modifying agent for different pro-drugs . The interactions between 4,5-Dimethyl-1,3-dioxol-2-one and these biomolecules are primarily based on its ability to form stable intermediates, enhancing the efficacy and stability of the resulting compounds.
Cellular Effects
The effects of 4,5-Dimethyl-1,3-dioxol-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that cells with electrolyte containing 4,5-Dimethyl-1,3-dioxol-2-one exhibit better capacity retention, which is attributed to its role in forming better solid electrolyte interfaces (SEIs) on anode and cathode surfaces . This improved performance is indicative of its potential to enhance cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, 4,5-Dimethyl-1,3-dioxol-2-one exerts its effects through various binding interactions with biomolecules. It acts as a ligand, forming coordination complexes with metals and other biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For example, the compound’s ability to form stable intermediates with enzymes involved in drug synthesis highlights its role in modulating enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dimethyl-1,3-dioxol-2-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that 4,5-Dimethyl-1,3-dioxol-2-one-grown crystals exhibit specific phase formations and spectroscopic properties over time . These temporal changes can impact the compound’s efficacy and stability in various applications.
Dosage Effects in Animal Models
The effects of 4,5-Dimethyl-1,3-dioxol-2-one vary with different dosages in animal models. At lower doses, the compound may enhance biological activity and improve drug stability and absorption. At higher doses, it may exhibit toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for optimizing its use in therapeutic applications .
Metabolic Pathways
4,5-Dimethyl-1,3-dioxol-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It serves as an intermediate in the synthesis of other bioactive compounds, influencing metabolic flux and metabolite levels. The compound’s role in these pathways underscores its importance in biochemical reactions and drug synthesis .
Transport and Distribution
Within cells and tissues, 4,5-Dimethyl-1,3-dioxol-2-one is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to form stable intermediates with transporters and binding proteins facilitates its effective distribution within the biological system .
Subcellular Localization
The subcellular localization of 4,5-Dimethyl-1,3-dioxol-2-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is essential for elucidating its role in various biochemical processes and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1,3-dioxol-2-one can be synthesized through a slow evaporation solution growth technique. A homogeneous solution is prepared by mixing 4,5-dimethyl-1,3-dioxol-2-one in methanol. The mixture is filtered to remove contaminants and stirred continuously until homogeneous . Another method involves the reaction of 3-hydroxy-2-butanone with methylcarbonate in the presence of sodium propylate as a catalyst. The reaction mixture is heated to 60-65°C for transesterification, followed by further heating to 110-115°C to complete the reaction .
Industrial Production Methods: In industrial settings, 4,5-dimethyl-1,3-dioxol-2-one is produced by reacting 3-hydroxy-2-butanone with methylcarbonate under controlled conditions. The reaction is catalyzed by sodium propylate, and the by-products are removed through distillation. The final product is obtained through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other cyclic compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chloride are used for chlorination reactions.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Yields reduced cyclic compounds.
Substitution: Forms products like 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
Comparaison Avec Des Composés Similaires
- Vinylene carbonate
- 4-Vinyl-1,3-dioxolan-2-one
- 4,5-Dimethyl-1,3-dioxolane
Comparison: 4,5-Dimethyl-1,3-dioxol-2-one is unique due to its specific structural properties and its role as an intermediate in the synthesis of various chemical compounds. Unlike vinylene carbonate, which is primarily used in battery electrolytes, 4,5-dimethyl-1,3-dioxol-2-one has broader applications, including its use in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
4,5-dimethyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-4(2)8-5(6)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIOFABFKUOIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958862 | |
| Record name | 4,5-Dimethyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37830-90-3 | |
| Record name | 1,3-Dioxol-2-one, 4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037830903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,5-Dimethyl-1,3-dioxol-2-one?
A1: 4,5-Dimethyl-1,3-dioxol-2-one is a cyclic carbonate characterized by a five-membered ring structure. While its exact molecular weight is not provided in the abstracts, its molecular formula can be deduced as C5H8O3. Research using FTIR, FT-Raman spectroscopy, and quantum chemical investigations has provided insights into its vibrational frequencies and structural properties. []
Q2: How is 4,5-Dimethyl-1,3-dioxol-2-one typically synthesized?
A2: The synthesis of 4,5-Dimethyl-1,3-dioxol-2-one can be achieved through several methods. One approach involves a one-step reaction of acetoin with bis(trichloromethyl) carbonate or phosgene in the presence of a suitable adjuvant and organic solvent. [] Another method utilizes the isomerization of acetoin to form an alkenyl alcohol structure, followed by esterification under basic conditions with a non-toxic catalyst. []
Q3: What are the key applications of 4,5-Dimethyl-1,3-dioxol-2-one?
A3: 4,5-Dimethyl-1,3-dioxol-2-one serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the production of new semi-synthetic antibiotics, such as the semi-synthetic penicillin derivative, Lenampicillin Hydrochloride. [] Additionally, research indicates its potential as a solid electrolyte interface forming additive for lithium-ion batteries. []
Q4: What is known about the crystal structure of 4,5-Dimethyl-1,3-dioxol-2-one?
A4: 4,5-Dimethyl-1,3-dioxol-2-one crystallizes in the monoclinic space group P21/m. Its crystal structure comprises layered sheets, with each sheet formed by antiparallel linear strands of molecules. These strands interact through close intermolecular contacts involving oxygen, hydrogen, and carbon atoms (O⋯H, C⋯O, and C⋯C). This arrangement contributes to the overall stability and packing of the crystal lattice. [, ]
Q5: Are there any known derivatives of 4,5-Dimethyl-1,3-dioxol-2-one?
A5: Yes, research highlights the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one, a derivative of 4,5-Dimethyl-1,3-dioxol-2-one. This derivative is produced through a one-step reaction using 4,5-Dimethyl-1,3-dioxol-2-one and sulfonyl chloride as a chlorination reagent in the presence of a catalyst and an organic solvent. []
Q6: What are the advantages of the reported synthetic methods for 4,5-Dimethyl-1,3-dioxol-2-one and its derivative?
A6: The reported synthetic methods offer several advantages, including adherence to atom economy principles, reducing waste generation. [] They utilize readily available and inexpensive starting materials, contribute to safer production processes, result in high reaction yields, and minimize waste production. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


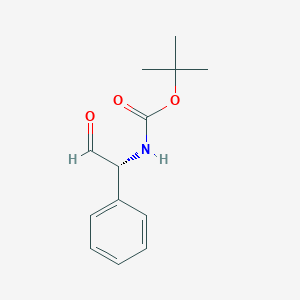
![[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B143646.png)
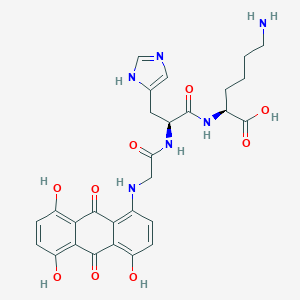
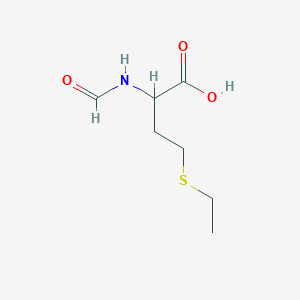
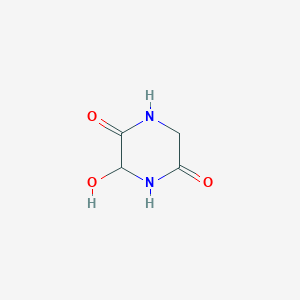
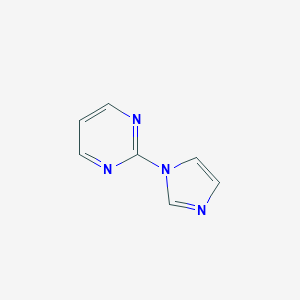
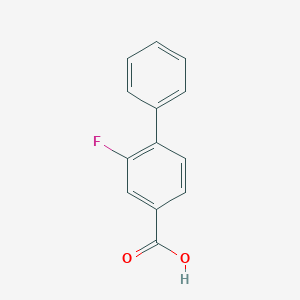
![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
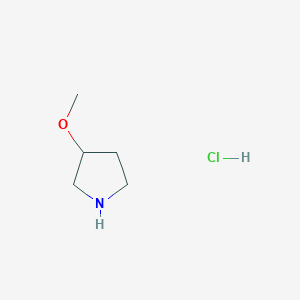
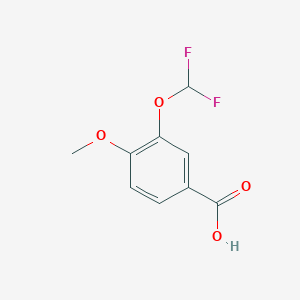
![(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B143669.png)
